molecular formula C18H17ClN4O3 B11381380 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11381380
M. Wt: 372.8 g/mol
InChI Key: SXZIQBURVAGXEV-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorophenyl group, a hydroxymethyl group, and a methoxyphenylmethyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chlorobenzyl azide with 2-methoxybenzylamine in the presence of a suitable catalyst can lead to the formation of the desired triazole compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, or cell cycle regulation pathways, depending on the specific biological context.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substituents. Similar compounds include:

    1,2,3-Triazole: A simpler triazole derivative without the chlorophenyl and methoxyphenylmethyl groups.

    Fluconazole: A triazole antifungal agent with different substituents.

    Itraconazole: Another triazole antifungal with a distinct structure

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O3/c1-26-16-9-5-2-6-12(16)10-20-18(25)17-14(11-24)21-23(22-17)15-8-4-3-7-13(15)19/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

SXZIQBURVAGXEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3Cl

Origin of Product

United States

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